5-Bromoisoquinolin-6-amine

Descripción general

Descripción

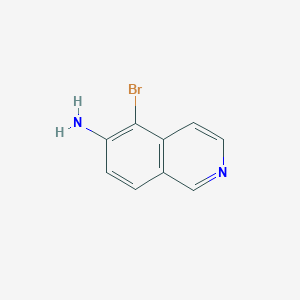

5-Bromoisoquinolin-6-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 5th position and an amine group at the 6th position of the isoquinoline ring makes this compound unique.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinolin-6-amine typically involves the bromination of isoquinoline derivatives followed by amination. One common method is:

Bromination: Isoquinoline is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large reactors to brominate isoquinoline with controlled temperature and pressure conditions.

Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromoisoquinolin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form primary amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, thiols, or alkyl halides under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of isoquinoline derivatives with different functional groups.

Oxidation: Formation of nitroso or nitro isoquinoline derivatives.

Reduction: Formation of primary amines or other reduced forms of isoquinoline.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Bromoisoquinolin-6-amine has been identified as a valuable precursor in the synthesis of various pharmaceutical compounds. Its applications include:

- Anticancer Agents : Research indicates that this compound exhibits inhibitory activity against Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme involved in nucleotide synthesis and a target for cancer therapies. This suggests its potential role in developing new anticancer drugs.

- Anti-inflammatory Drugs : The compound can be utilized as a building block for synthesizing anti-inflammatory agents, contributing to drug discovery efforts aimed at treating chronic inflammatory diseases .

- Neuropharmacological Effects : Studies on related isoquinoline compounds have shown promise in modulating neurotransmitter levels, indicating potential applications in treating neurodegenerative diseases.

Polymer Synthesis

This compound can act as a monomer in the synthesis of various polymers. Its applications include:

- Polybenzoxazepines : These polymers are important for membrane applications due to their thermal stability and mechanical properties. The compound's incorporation into polymer matrices can enhance performance characteristics .

Agrochemical Applications

The compound also shows potential in the agrochemical sector:

- Pesticides and Herbicides : this compound can be used as a building block for developing new agrochemicals, including herbicides and pesticides, which are crucial for modern agricultural practices .

Material Science

In material science, this compound serves as a precursor for various materials:

- Dyes and Pigments : Its chemical structure allows for modifications that can lead to the development of new dyes and pigments used in textiles and coatings .

Data Table: Summary of Applications

Case Study 1: Enzyme Inhibition

In a controlled study, researchers evaluated the effect of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent. This study highlights the importance of further exploring its biological activities to develop effective therapeutic agents.

Case Study 2: Neuropharmacological Effects

Another investigation focused on related isoquinoline compounds' effects on animal models. Results indicated that these compounds could modulate neurotransmitter levels, leading to improved cognitive functions in neurodegenerative disease models. This finding suggests that this compound may also have similar effects worth exploring.

Mecanismo De Acción

The mechanism of action of 5-Bromoisoquinolin-6-amine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparación Con Compuestos Similares

Similar Compounds

5-Chloroisoquinolin-6-amine: Similar structure but with a chlorine atom instead of bromine.

6-Aminoisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromoisoquinoline: Lacks the amine group, limiting its applications in medicinal chemistry.

Uniqueness

5-Bromoisoquinolin-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Actividad Biológica

5-Bromoisoquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

IUPAC Name: 5-bromo-6-isoquinolinamine

Molecular Formula: C₉H₇BrN₂

Molecular Weight: 211.07 g/mol

CAS Number: 566943-98-4

Purity: 98%

The compound is characterized by a bromine atom at the fifth position of the isoquinoline ring, which contributes to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Activity: It has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity: The compound demonstrates antibacterial and antifungal properties, making it a candidate for treating infections.

- Antiviral Effects: Preliminary studies suggest potential antiviral activity against certain viruses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer). Flow cytometry analyses indicated that the compound triggers cell cycle arrest at the G2/M phase, upregulating p21 expression, which is crucial for cell cycle regulation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 39 | Apoptosis induction |

| H1975 | 48 | G2/M phase arrest |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains and fungi.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

| Candida albicans | 0.156 mg/mL |

Antiviral Activity

Preliminary findings suggest that this compound may possess antiviral properties. For example, it has been tested against human cytomegalovirus (HCMV) with an effective concentration (EC50) of 0.126 nM, indicating potent antiviral activity . Further research is necessary to elucidate the mechanisms involved.

Table 3: Antiviral Activity Data

| Virus | EC50 (nM) |

|---|---|

| Human Cytomegalovirus | 0.126 |

| Chikungunya Virus | 0.44 |

Case Studies and Research Findings

Several case studies have documented the efficacy of isoquinoline derivatives in various biological contexts:

- Cancer Treatment: A study demonstrated that compounds similar to this compound exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Infection Control: Research indicated that isoquinoline derivatives could serve as lead compounds for developing new antibiotics, particularly against resistant strains of bacteria .

- Viral Infections: The antiviral properties observed in vitro provide a basis for further investigations into treatment options for viral diseases, especially in light of emerging viral threats .

Propiedades

IUPAC Name |

5-bromoisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEBLBVBKMBILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658128 | |

| Record name | 5-Bromoisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566943-98-4 | |

| Record name | 5-Bromoisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.